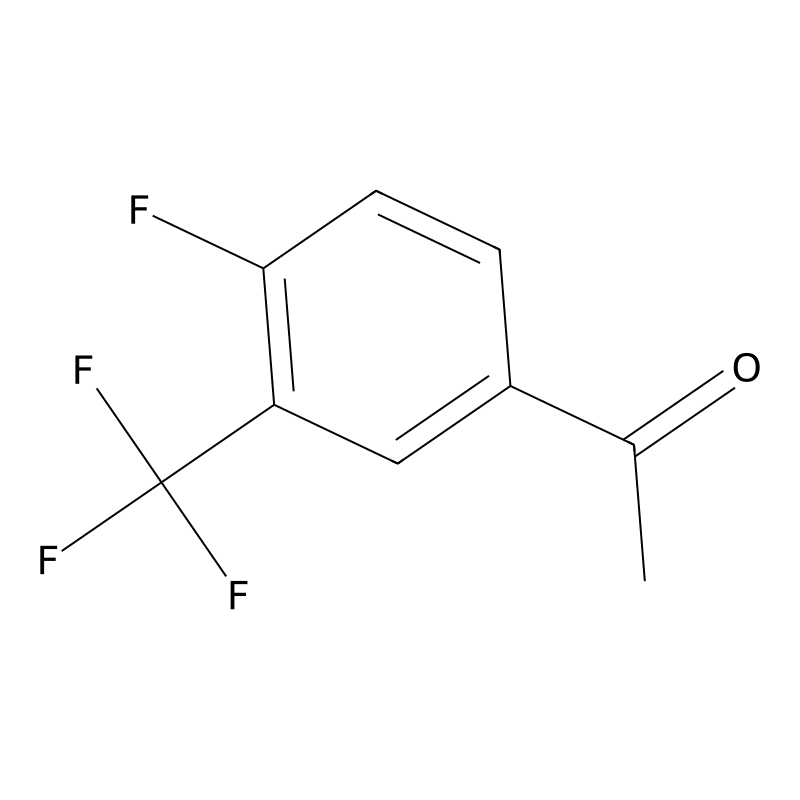4'-Fluoro-3'-(trifluoromethyl)acetophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
'-Fluoro-3'-(trifluoromethyl)acetophenone is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction and palladium-catalyzed cross-coupling reactions. These reactions involve the introduction of an acetyl group (CH3CO-) onto a fluorinated aromatic ring bearing a trifluoromethyl (CF3) group.
Potential Applications:
Research suggests that 4'-Fluoro-3'-(trifluoromethyl)acetophenone may hold potential applications in various scientific fields, including:
- Medicinal Chemistry: The presence of the fluorine and trifluoromethyl groups can influence the biological properties of the molecule, making it a candidate for exploring new drug development pathways. However, specific therapeutic applications haven't been established yet, and further research is needed. []
- Material Science: The compound's unique structure and properties, such as its potential liquid crystalline behavior, could be of interest for developing novel materials with specific functionalities. However, more research is required to explore its potential applications in this field.
- Organic Synthesis: 4'-Fluoro-3'-(trifluoromethyl)acetophenone can serve as a valuable building block in organic synthesis due to the presence of reactive functional groups (fluorine, trifluoromethyl, and ketone). This allows for further chemical transformations to synthesize more complex molecules with desired properties.
4'-Fluoro-3'-(trifluoromethyl)acetophenone is a fluorinated organic compound with the molecular formula C₉H₆F₄O and a molar mass of 206.14 g/mol. It features a trifluoromethyl group (-CF₃) and a fluorine atom (-F) attached to the aromatic ring of acetophenone, which enhances its chemical reactivity and biological activity. The compound is classified as an irritant and exhibits specific handling requirements due to its potential hazards, including causing skin and eye irritation .
- Nucleophilic Substitution: The presence of the trifluoromethyl group can influence nucleophilic attack, making the compound reactive towards nucleophiles.
- Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to the ortho or para positions on the aromatic ring, facilitating further functionalization.
- Reduction Reactions: The ketone functional group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
These reactions are significant for synthesizing derivatives that may have enhanced biological properties or different functionalities .
The synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone can be achieved through several methods, primarily involving:
- Diazotization and Coupling: Starting from 3-Aminotrifluorotoluene, diazotization can be performed followed by coupling with appropriate reagents under controlled conditions to yield the desired product .
- Direct Fluorination: Utilizing fluorinating agents in the presence of acetophenone derivatives can introduce fluorine substituents at specific positions on the aromatic ring.
The synthesis process typically requires careful control of temperature and pH to maximize yield and purity .
4'-Fluoro-3'-(trifluoromethyl)acetophenone is primarily used as an intermediate in organic synthesis, particularly in:
- Pharmaceuticals: It serves as a precursor for developing drugs with enhanced efficacy.
- Agricultural Chemicals: The compound may be involved in synthesizing agrochemicals that require specific fluorinated functionalities.
- Material Science: It is used in creating advanced materials with unique properties due to the presence of fluorine.
The unique properties imparted by the trifluoromethyl group make it valuable across these sectors .
Interaction studies involving 4'-Fluoro-3'-(trifluoromethyl)acetophenone focus on its reactivity with biological targets or other chemical agents. Investigations into its interactions with enzymes or receptors can provide insights into its potential therapeutic applications. Additionally, studies on its metabolic pathways could reveal how it is processed within biological systems, affecting its efficacy and safety profile .
Several compounds share structural similarities with 4'-Fluoro-3'-(trifluoromethyl)acetophenone, each possessing unique characteristics:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3'-Fluoro-4'-(trifluoromethyl)acetophenone | C₉H₆F₄O | Similar structure; different substitution pattern |
| 4-Fluoroacetophenone | C₈H₇FO | Lacks trifluoromethyl group; less lipophilic |
| 2',4'-Difluoroacetophenone | C₈H₆F₂O | Contains two fluorine atoms; different reactivity |
| 4-Trifluoromethylacetophenone | C₉H₇F₃O | Contains only one fluorine at para position |
Each of these compounds exhibits distinct chemical behaviors and biological activities due to variations in their substitution patterns, making 4'-Fluoro-3'-(trifluoromethyl)acetophenone unique in its applications and potential uses .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








